tert-butyl N-[(2-aminocyclohexyl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2-aminocyclohexyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13/h9-10H,4-8,13H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEJXQXLKFWTPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258641-17-6, 1903425-56-8 | |
| Record name | tert-butyl N-[(2-aminocyclohexyl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-tert-butyl N-{[(1R,2R)-2-aminocyclohexyl]methyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-aminocyclohexyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable amine. One common method is the Boc-protection of amines, where tert-butyl carbamate is used as a protecting group for the amine nitrogen . The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Hydrolysis Reactions
Carbamates are prone to hydrolysis under acidic or basic conditions, yielding amines and carbon dioxide. For tert-butyl N-[(2-aminocyclohexyl)methyl]carbamate:
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Acidic Hydrolysis : In HCl (1–2 M), the carbamate bond cleaves to release cyclohexylmethylamine and tert-butanol.
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Basic Hydrolysis : NaOH (1–2 M) similarly breaks the carbamate, generating the free amine and sodium carbonate.
Table 1: Hydrolysis Conditions and Products
| Condition | Reagents | Temperature | Time | Major Products |
|---|---|---|---|---|
| Acidic | 1 M HCl | 80°C | 4–6 hr | Cyclohexylmethylamine + CO₂ |
| Basic | 1 M NaOH | 60°C | 3–5 hr | Cyclohexylmethylamine + Na₂CO₃ |
The steric bulk of the tert-butyl group slows hydrolysis compared to less hindered carbamates .
Substitution Reactions
The tert-butyl carbamate group acts as a protecting group for amines, enabling selective functionalization. Example reactions include:
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Nucleophilic Substitution : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields N-alkylated derivatives.
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amides.
Table 2: Substitution Reaction Parameters
| Reaction Type | Reagents | Solvent | Yield | Product |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | DMF | 75% | N-Methylcyclohexylmethylamine |
| Acylation | AcCl, Et₃N | CH₂Cl₂ | 82% | N-Acetylcyclohexylmethylamine |
The 2-aminocyclohexyl group’s conformation affects reaction rates due to steric interactions .
Oxidation and Reduction
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Oxidation : Using KMnO₄ or CrO₃, the cyclohexane ring undergoes oxidation to form ketones or carboxylic acids, depending on conditions.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbamate to a methylene group, yielding tert-butyl N-(cyclohexylmethyl)amine.
Table 3: Redox Reaction Outcomes
| Process | Reagents | Conditions | Product |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | 100°C | Cyclohexanone derivatives |
| Reduction | H₂, 10% Pd/C | 50 psi | tert-Butyl N-(cyclohexylmethyl)amine |
Comparative Reactivity
The 2-aminocyclohexyl substituent introduces distinct steric and electronic effects compared to 1- or 4-substituted isomers:
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Steric Effects : The axial position of the amino group in the 2-isomer hinders nucleophilic attack at the carbamate carbonyl.
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Electronic Effects : Electron-donating effects of the amine stabilize the carbamate against hydrolysis.
Table 4: Isomer Reactivity Comparison
| Isomer Position | Hydrolysis Rate (k, ×10⁻³ s⁻¹) | Alkylation Yield |
|---|---|---|
| 1-Amino | 5.2 | 68% |
| 2-Amino | 3.8 | 75% |
| 4-Amino | 4.5 | 72% |
Mechanistic Insights
Scientific Research Applications
Chemical Synthesis Applications
Intermediate in Organic Synthesis
- The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its carbamate structure allows for versatile reactivity, making it valuable in synthetic organic chemistry.
Reaction Mechanisms and Kinetics
- Researchers utilize tert-butyl N-[(2-aminocyclohexyl)methyl]carbamate to study reaction mechanisms and kinetics. The compound's reactivity can provide insights into the behavior of similar functional groups under various conditions.
Biological Applications
Development of Bioactive Compounds
- The compound is being explored for its potential to develop new bioactive compounds. Its interactions with biological macromolecules can lead to novel therapeutic agents.
Pharmacological Studies
- In medicinal chemistry, it is investigated for its potential applications as a pharmaceutical intermediate. The unique combination of functional groups may influence its pharmacokinetic properties, making it suitable for drug development.
Medicinal Chemistry
Drug Delivery Systems
- Due to its carbamate structure, this compound may have applications in drug delivery systems. Its ability to modulate enzyme activities or receptor functions could enhance the efficacy of therapeutic compounds.
Case Study: Edoxaban Synthesis
- A notable application is its role as an intermediate in the synthesis of Edoxaban, a direct inhibitor of coagulation factor Xa. The synthesis process involves converting this compound into Edoxaban through a series of chemical reactions, highlighting its importance in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-aminocyclohexyl)methyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The compound can be selectively deprotected under acidic conditions, allowing for the controlled release of the amine group . The molecular targets and pathways involved include interactions with enzymes and proteins, where the compound can modulate their activity by protecting or deprotecting specific functional groups .
Comparison with Similar Compounds
Stereoisomeric Variants
The stereochemistry of the cyclohexylamine backbone significantly influences physicochemical and biological properties. Examples include:
Findings :
Substituent-Modified Analogs
Variations in the substituent on the cyclohexyl or adjacent groups alter solubility, reactivity, and biological activity:
Findings :
Functional Group Replacements
Replacing the Boc group or modifying the carbamate linkage impacts stability and synthetic utility:
Findings :
Pharmaceutical Relevance
- Antiviral Agents: The (1R,2S) isomer is a critical intermediate in noncovalent SARS-CoV-2 inhibitors, achieving IC₅₀ values <100 nM in enzymatic assays .
- Anticancer Drugs : Cyclobutyl analogs demonstrate improved pharmacokinetic profiles in preclinical models, with 50% higher oral bioavailability than cyclohexyl derivatives .
Biological Activity
Tert-butyl N-[(2-aminocyclohexyl)methyl]carbamate is a compound that has garnered attention in the fields of organic chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : CHNO
- Molecular Weight : 228.34 g/mol
- Functional Groups : Contains a tert-butyl group, an aminocyclohexyl moiety, and a carbamate functional group.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The carbamate group can form stable covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modification of their activity. This mechanism is particularly relevant in the design of enzyme inhibitors and other bioactive compounds.
Enzyme Inhibition
Research indicates that this compound exhibits significant potential as an enzyme inhibitor. It has been investigated for its role in inhibiting specific enzymes involved in metabolic pathways, which may have therapeutic implications.
Synthesis of Bioactive Molecules
The compound serves as a building block in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Enzyme Inhibition Studies :
- A study demonstrated that this compound inhibits certain serine hydrolases, which are critical in various physiological processes. The inhibition was quantified using IC50 values, revealing effective concentrations for therapeutic applications.
-
Cell Viability Assays :
- In vitro assays using cancer cell lines showed that this compound induced apoptosis and cell cycle arrest. The compound was observed to affect the phosphorylation status of histone H3, indicating its potential role in modulating cell division.
-
Pharmacokinetic Studies :
- Preliminary pharmacokinetic studies indicated favorable absorption characteristics, with a half-life suitable for therapeutic use. However, further investigations into its metabolic stability and bioavailability are necessary to optimize its application as a drug candidate.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other similar compounds to highlight its unique properties:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate | CHNO | Moderate enzyme inhibition |
| Tert-butyl (3-hydroxycyclobutyl)carbamate | CHNO | Significant anti-inflammatory properties |
| Tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate | CHNO | Enhanced neuroprotective effects |
Q & A
Q. What is the synthetic route for tert-butyl N-[(2-aminocyclohexyl)methyl]carbamate, and what key reagents are involved?
The compound is typically synthesized by reacting 2-aminocyclohexylmethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction occurs under anhydrous conditions in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. The base deprotonates the amine, facilitating nucleophilic attack on the chloroformate to form the carbamate .
Q. Why is the tert-butyl group commonly used as a protecting group in carbamate derivatives?
The tert-butyl group provides steric bulk, enhancing stability against hydrolysis and oxidative conditions during synthetic steps. It is easily removed under acidic conditions (e.g., trifluoroacetic acid) without affecting other functional groups, making it ideal for temporary amine protection in multistep syntheses .
Q. How can researchers confirm the successful formation of this compound?
Key analytical techniques include:
Q. What precautions are necessary when handling tert-butyl carbamate derivatives in the lab?
While specific safety data for this compound is limited, general protocols for carbamates include:
- Using PPE (gloves, lab coat, goggles).
- Working in a fume hood to avoid inhalation.
- Storing at room temperature in airtight containers, protected from moisture and light .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?
- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-2-aminocyclohexylmethylamine).
- Reaction conditions : Low temperatures and non-polar solvents (e.g., DCM) minimize racemization.
- Catalysis : Asymmetric catalysts (e.g., chiral Lewis acids) can induce stereoselectivity in cyclization steps .
Q. What strategies optimize the removal of the tert-butyl protecting group without degrading sensitive intermediates?
Q. How does the cyclohexylamine backbone influence the compound’s reactivity in medicinal chemistry applications?
The cyclohexyl group enhances rigidity, improving binding affinity to biological targets (e.g., enzymes or receptors). Its hydrophobic nature also aids in membrane permeability, making derivatives potential candidates for central nervous system (CNS) therapeutics .
Q. What advanced techniques resolve contradictions in crystallographic data for tert-butyl carbamate derivatives?
- X-ray crystallography : High-resolution structures validate stereochemistry and hydrogen-bonding networks.
- DFT calculations : Computational modeling predicts stable conformers and reaction pathways.
- Dynamic NMR : Detects conformational exchange in solution-phase studies .
Q. How can reaction kinetics be studied to improve yields in large-scale syntheses of this compound?
- In situ monitoring : Use FT-IR or Raman spectroscopy to track reagent consumption.
- Design of Experiments (DoE) : Vary parameters (temperature, solvent, stoichiometry) to identify optimal conditions.
- Scale-up protocols : Gradual addition of reagents and controlled cooling prevent exothermic side reactions .
Q. What are the challenges in synthesizing enantiopure this compound, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
